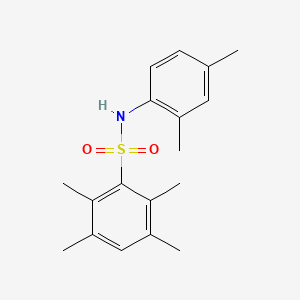![molecular formula C24H28N2O4 B5168727 methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B5168727.png)
methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a critical role in the innate immune system. It is involved in the activation of cytokines that cause inflammation, which is an important response to infection or injury. However, excessive inflammation can lead to a variety of diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative disorders. MCC950 has been shown to be effective in reducing inflammation in a variety of disease models, making it a promising therapeutic agent.
作用機序
Methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate works by inhibiting the NLRP3 inflammasome, which is involved in the activation of cytokines that cause inflammation. The NLRP3 inflammasome is activated by a variety of stimuli, including pathogens, cellular damage, and metabolic stress. Once activated, the NLRP3 inflammasome leads to the production of cytokines such as IL-1β and IL-18, which promote inflammation. methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate binds to the NLRP3 inflammasome and prevents its activation, thereby reducing the production of cytokines and inflammation.
Biochemical and Physiological Effects:
methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to have a variety of biochemical and physiological effects. In addition to reducing inflammation, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to reduce oxidative stress and improve mitochondrial function. methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has also been shown to improve glucose metabolism and reduce insulin resistance in models of diabetes.
実験室実験の利点と制限
One advantage of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is that it is a specific inhibitor of the NLRP3 inflammasome, which makes it a valuable tool for studying the role of the NLRP3 inflammasome in disease. However, one limitation of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is that it is a small molecule inhibitor, which means that it may not be effective in all disease models. In addition, the synthesis of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is complex and may be difficult to reproduce in some laboratories.
将来の方向性
There are several future directions for research on methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate. One area of research is the development of more potent and selective inhibitors of the NLRP3 inflammasome. Another area of research is the identification of biomarkers that can be used to predict which patients will respond to methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate treatment. Finally, there is a need for clinical trials to evaluate the safety and efficacy of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate in humans.
合成法
The synthesis of methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate is a complex process that involves several steps. The first step is the preparation of 4-aminobenzoic acid, which is then reacted with 3-cyclohexylpropanoyl chloride to form 4-[(3-cyclohexylpropanoyl)amino]benzoic acid. This intermediate is then reacted with N,N'-dicyclohexylcarbodiimide (DCC) and methyl 2-amino-5-bromobenzoate to form the final product, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate.
科学的研究の応用
Methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been extensively studied in a variety of disease models, including multiple sclerosis, Alzheimer's disease, and diabetes. In these models, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to reduce inflammation and improve disease outcomes. In addition, methyl 2-({4-[(3-cyclohexylpropanoyl)amino]benzoyl}amino)benzoate has been shown to be effective in reducing inflammation in models of sepsis, a life-threatening condition caused by an excessive immune response to infection.
特性
IUPAC Name |
methyl 2-[[4-(3-cyclohexylpropanoylamino)benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-30-24(29)20-9-5-6-10-21(20)26-23(28)18-12-14-19(15-13-18)25-22(27)16-11-17-7-3-2-4-8-17/h5-6,9-10,12-15,17H,2-4,7-8,11,16H2,1H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDTYCXUQKDHJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)
![N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)
![4-{(2-chlorophenyl)[1-(3,4-dimethylphenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methyl}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5168683.png)

![3-[(cyclohexylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5168724.png)

![2,4-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5168734.png)
![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]methyl}-5-bromo-1H-indole-2,3-dione](/img/structure/B5168739.png)

![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168752.png)